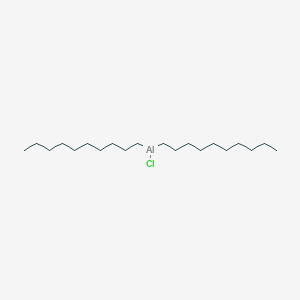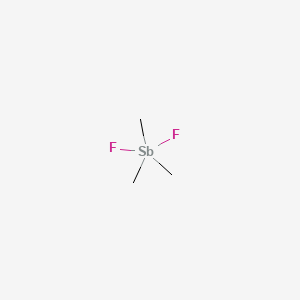
Difluoro(trimethyl)-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(trimethyl)-lambda~5~-stibane is an organofluorine compound that contains antimony It is characterized by the presence of two fluorine atoms and three methyl groups attached to a central antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(trimethyl)-lambda~5~-stibane typically involves the reaction of trimethylstibine with a fluorinating agent. One common method is the reaction of trimethylstibine with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety of workers and the environment due to the hazardous nature of fluorine.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(trimethyl)-lambda~5~-stibane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony fluorides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Difluoro(trimethyl)-lambda~5~-stibane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Potential use in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of difluoro(trimethyl)-lambda~5~-stibane involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylated Compounds: Compounds containing the difluoromethyl group (CF2H) exhibit similar reactivity and applications.
Trimethylstibine Derivatives: Other derivatives of trimethylstibine with different halogens or functional groups.
Uniqueness
Difluoro(trimethyl)-lambda~5~-stibane is unique due to the presence of both fluorine and antimony in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
10555-83-6 |
|---|---|
Formule moléculaire |
C3H9F2Sb |
Poids moléculaire |
204.86 g/mol |
Nom IUPAC |
difluoro(trimethyl)-λ5-stibane |
InChI |
InChI=1S/3CH3.2FH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
FSXPWJMFYLZELN-UHFFFAOYSA-L |
SMILES canonique |
C[Sb](C)(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
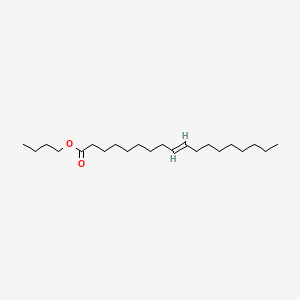
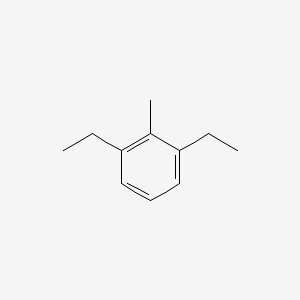
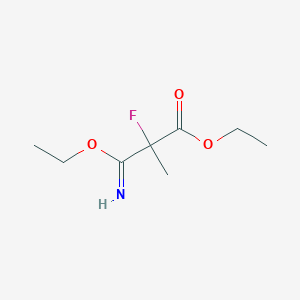
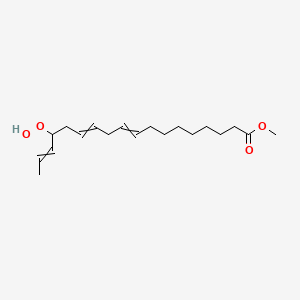

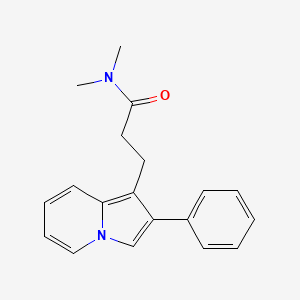
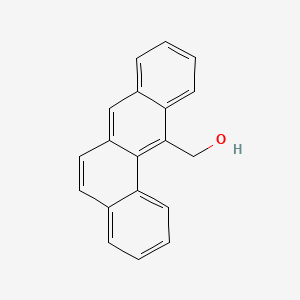

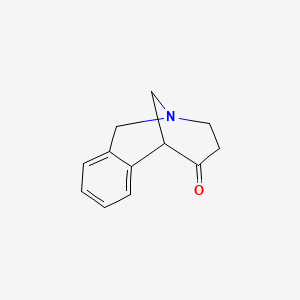
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

